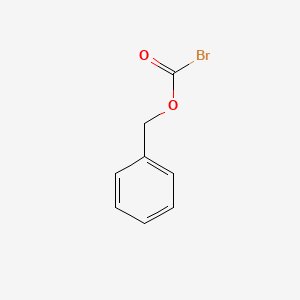

Benzyl carbonobromidate

CAS No.: 416844-86-5

Cat. No.: VC18839671

Molecular Formula: C8H7BrO2

Molecular Weight: 215.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 416844-86-5 |

|---|---|

| Molecular Formula | C8H7BrO2 |

| Molecular Weight | 215.04 g/mol |

| IUPAC Name | benzyl carbonobromidate |

| Standard InChI | InChI=1S/C8H7BrO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 |

| Standard InChI Key | VWYLMMNTUOUYCT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)Br |

Introduction

Chemical Structure and Synthesis of Benzyl Carbonobromidate

Molecular Architecture

Benzyl carbonobromidate features a benzyl group (C₆H₅CH₂) bonded to a carbonobromidate functional group (OC(=O)Br). The bromine atom’s electronegativity renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack. The IUPAC name, benzyl carbonobromidate, reflects this structure, while its SMILES notation (C1=CC=C(C=C1)COC(=O)Br) and InChIKey (VWYLMMNTUOUYCT-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Physical and Chemical Properties

Benzyl carbonobromidate is a liquid at room temperature, with a density approximating 1.4 g/cm³, comparable to its structural relative benzyl bromide (1.4±0.1 g/cm³) . Its boiling point remains undocumented in available literature, but its thermal stability is inferred from synthetic applications at temperatures up to 110°C . The compound’s reactivity is dominated by the labile bromine atom, which participates in displacement reactions with nucleophiles such as amines, alcohols, and carboxylates. Spectroscopic data, including mass spectra (m/z 215 for [M]⁺) and IR absorptions for C=O (∼1700 cm⁻¹) and C-Br (∼600 cm⁻¹), further corroborate its structural features .

Applications in Organic Synthesis

Nucleophilic Substitution Reactions

Benzyl carbonobromidate’s primary application lies in nucleophilic substitutions, where the bromide ion is displaced by amines or alcohols to form carbamates or esters, respectively. For example, reaction with primary amines yields N-substituted carbamates, pivotal intermediates in pharmaceutical syntheses. This reactivity parallels benzyl bromide’s utility in alkylation, albeit with enhanced selectivity due to the carbonyl group’s electron-withdrawing effect .

Carboxylation and Carbonylation

Recent advancements leverage benzyl carbonobromidate in carboxylation reactions. Visible-light-driven reductive carboxylation with CO₂, mediated by formate as a terminal reductant, produces arylacetic acids under mild conditions . This photoredox approach utilizes Ir(ppy)₂(dtbbpy)PF₆ as a photosensitizer, generating CO₂- ⁻ radicals that facilitate C–C bond formation. Similarly, antimony pentafluoride (SbF₅)-catalyzed carbonylation of benzyl halides yields α-arylcarboxylic acids, demonstrating the compound’s versatility in constructing complex fluorinated aromatics .

Role in Medicinal Chemistry

While direct biomedical applications are restricted (labeled "for research use only"), benzyl carbonobromidate’s derivatives, such as benzyl carbamates, are precursors to ureas and heterocycles with documented bioactivity . Its utility in protecting amine groups during peptide synthesis further underscores its relevance in drug discovery.

Mechanistic Insights and Reaction Pathways

Displacement Mechanisms

Nucleophilic attack at the electrophilic carbonyl carbon proceeds via a two-step mechanism: (1) formation of a tetrahedral intermediate and (2) bromide elimination. Density functional theory (DFT) studies on analogous systems suggest that the reaction’s rate-determining step involves nucleophile approach, influenced by steric and electronic factors.

Radical-Mediated Pathways

In photoredox systems, benzyl carbonobromidate participates in single-electron transfer (SET) processes. The Ir(III) photosensitizer absorbs visible light, exciting an electron to generate a strong oxidant (Ir(IV)), which abstracts an electron from formate to produce CO₂- ⁻ . This radical species subsequently reacts with benzyl carbonobromidate, leading to decarboxylation and C–C bond formation.

Catalytic Carbonylation

SbF₅-mediated carbonylation involves coordination of CO to the benzyl halide, followed by migratory insertion into the C–Hal bond. Polyfluorinated substrates undergo concomitant HF elimination, yielding α,β-unsaturated acids—a pathway critical for synthesizing fluorinated polymers .

Recent Advances and Future Directions

Emerging methodologies, such as electrochemical carboxylation and flow chemistry, promise to enhance benzyl carbonobromidate’s synthetic utility. The 2025 study by highlights selective mono-/dicarbonylation using SbF₅ stoichiometry, enabling tailored synthesis of fluorinated dicarboxylates. Meanwhile, photoredox strategies offer sustainable alternatives to traditional stoichiometric reductants. Future research may explore enantioselective variants and biocatalytic applications, broadening the compound’s scope in asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume